5-Pyrimidinethiol, 4,6-diamino- (9CI)

Description

Historical Development and Foundational Studies of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

The journey of pyrimidine chemistry began long before the parent heterocycle was first synthesized. The earliest encounters with the pyrimidine ring system were through natural derivatives. In 1776, Carl Wilhelm Scheele isolated uric acid, a fused pyrimidine, and in 1818, Brugnatelli isolated alloxan, the first simple pyrimidine derivative, from the oxidation of uric acid. These early discoveries set the stage for a more systematic investigation.

A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from the reaction of urea (B33335) and malonic acid. This opened the door for synthetic exploration. The systematic study of pyrimidines is largely credited to Albert Pinner, who, beginning in 1884, synthesized various derivatives by condensing amidines with ethyl acetoacetate. It was Pinner who first proposed the name "pyrimidin" in 1885, deriving it from a combination of "pyridine" and "amidine" to reflect its structural components. The parent compound, pyrimidine itself, was finally prepared in 1900 by Gabriel and Colman.

The significance of pyrimidines exploded with the discovery of their role as essential components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine bases that form the building blocks of DNA and RNA. This biological relevance has driven extensive research into the synthesis and properties of a vast array of pyrimidine derivatives, cementing their importance in medicinal chemistry, chemical biology, and materials science. The principal synthesis method for the pyrimidine core involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like guanidines, ureas, and amidines.

Distinctive Structural Features and Reactive Sites of 5-Pyrimidinethiol, 4,6-diamino- for Chemical Research

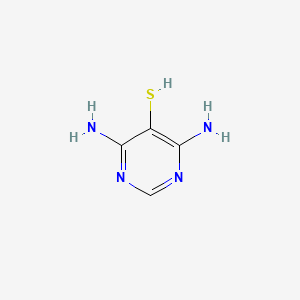

5-Pyrimidinethiol, 4,6-diamino- is a heterocyclic compound featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Its academic interest stems from the specific arrangement and interplay of its functional groups: two amino (-NH₂) groups at positions 4 and 6, and a thiol (-SH) group at position 5.

Key Structural and Reactive Features:

Tautomerism: The thiol group can exist in equilibrium with its thione tautomer. This prototropic tautomerism is a critical feature of many heterocyclic thiols and significantly influences the compound's reactivity, hydrogen bonding capabilities, and electronic properties. researchgate.net

Nucleophilic Sites: The molecule possesses multiple nucleophilic centers. The sulfur atom of the thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation to form thioethers. mdpi.com The exocyclic amino groups are also nucleophilic and can participate in reactions like condensation with carbonyl compounds to form Schiff bases. mdpi.com

Activated Aromatic Ring: The pyrimidine ring is inherently electron-deficient, which typically makes it susceptible to nucleophilic aromatic substitution (SNAr), with reactivity generally highest at the C4 and C6 positions, followed by C2. acs.org However, the presence of two powerful electron-donating amino groups at the C4 and C6 positions drastically alters this reactivity profile. These groups activate the ring, particularly the C5 position, towards electrophilic substitution reactions, which are usually difficult for the unsubstituted pyrimidine ring. researchgate.net This makes the C5 position a target for the introduction of various electrophiles.

The combination of these features—multiple nucleophilic centers and an electronically activated ring—makes 5-Pyrimidinethiol, 4,6-diamino- a versatile building block for constructing more complex molecular architectures.

Overview of Major Academic Research Avenues for 5-Pyrimidinethiol, 4,6-diamino- and Related Analogues

While specific research on 5-Pyrimidinethiol, 4,6-diamino- is not extensively documented in publicly available literature, its structural analogues have been the focus of significant academic inquiry, highlighting potential research directions for the title compound.

Coordination Chemistry and Catalysis: A closely related isomer, 4,6-diamino-2-pyrimidinethiol, serves as an effective ligand for creating metal complexes and coordination polymers. For instance, a silver coordination polymer (Ag-CP) prepared using this ligand has demonstrated excellent catalytic activity in the Hantzsch synthesis of polyhydroquinolines. nih.gov Furthermore, a palladium complex utilizing this ligand, supported on a mesoporous silica (B1680970) material (SBA-15), has been developed as a heterogeneous catalyst for carbon-carbon bond-forming reactions. researchgate.net The presence of multiple nitrogen and sulfur donor atoms in these molecules provides strong chelating ability, making them ideal for applications in catalysis. nih.gov

Materials Science and Nanotechnology: The functional groups of diaminopyrimidinethiols are well-suited for surface modification of nanomaterials. In one notable study, 4,6-diamino-2-pyrimidinethiol (DAPT) was used to functionalize gold nanoparticles (GNPs). nih.gov Researchers discovered that the antibacterial activity of these DAPT-GNPs could be tuned by adjusting the particle size. Ultrasmall nanoparticles (less than 2 nm) exhibited a broad antibacterial spectrum against multidrug-resistant bacteria and were effective in wound-healing applications on functionalized scaffolds. nih.gov

Medicinal Chemistry: The diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Substituted 4,6-diaminopyrimidines have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov The broader class of pyrimidine derivatives exhibits a vast range of biological activities, including anti-inflammatory, antitumor, antibacterial, and antifungal properties. mdpi.com For example, 2,4-diaminopyrimidine (B92962) derivatives are known antifolates that have been developed as antibacterial and antitumor agents. The ability to readily modify the core structure through substitution reactions at its various reactive sites allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Data Tables

Physicochemical Properties of Pyrimidinethiol Isomers

Note: Experimental data for 5-Pyrimidinethiol, 4,6-diamino- (CAS 77709-01-4) is limited. The data presented below is for a known isomer, 5,6-diaminopyrimidine-4-thiol (B1299611) (CAS 2846-89-1), and is based on computed properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄S | nih.gov |

| Molecular Weight | 142.19 g/mol | nih.gov |

| XLogP3-AA (Computed) | -1.1 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 142.03131738 Da | nih.gov |

| Log of Water Solubility (logS) | -0.78 (mol/L) | chemeo.com |

| McGowan's Volume (McVol) | 99.730 ml/mol | chemeo.com |

Spectroscopic Data for a Related Analogue

| Spectroscopy Type | Key Signals and Assignments |

| ¹H NMR | δ 5.26 (s, 1H, H5 on pyrimidine ring), δ 3.01 (t, 2H, -S-CH₂-), δ 0.87 (t, 3H, terminal -CH₃) |

| ¹³C NMR | δ 172.5 (C2), δ 163.2 (C4/C6), δ 75.3 (C5) |

| IR | ν = 3470, 3320, 3181 cm⁻¹ (N-H stretching), ν = 1076, 1236, 1280 cm⁻¹ (alkyl sulfide) |

| HRMS | [M+H]⁺ calculated for C₁₁H₂₁N₄S: 241.1536; found: 241.1532 |

Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminopyrimidine-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H4,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESIQGBMZLOLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Pyrimidinethiol, 4,6 Diamino and Its Derivatives

Classical Synthetic Routes to Pyrimidine-5-thiols and Diaminopyrimidines

The classical synthesis of diaminopyrimidines often involves the condensation of a three-carbon precursor with a guanidine (B92328) or urea (B33335) derivative. A common starting point for the synthesis of the 4,6-diaminopyrimidine (B116622) core is the reaction of malononitrile (B47326) with formamidine (B1211174) or its equivalent.

A notable classical approach to a key precursor, 4,5,6-triaminopyrimidine, involves the synthesis of 4,6-diamino-5-arylazopyrimidines followed by reduction. This method starts with the reaction of an arylazomalononitrile with formamide (B127407) and ammonia, often in the presence of a catalyst like ammonium (B1175870) chloride, to yield the 4,6-diamino-5-arylazopyrimidine. acs.org Subsequent hydrogenation of this intermediate, typically using a palladium catalyst, cleaves the azo linkage to afford 4,5,6-triaminopyrimidine. acs.org

| Precursor | Reagents | Product | Reference |

| Arylazomalononitrile | Formamide, Ammonia, Ammonium Chloride | 4,6-Diamino-5-arylazopyrimidine | acs.org |

| 4,6-Diamino-5-arylazopyrimidine | H₂, Palladium Catalyst | 4,5,6-Triaminopyrimidine | acs.org |

The introduction of a thiol group at the 5-position of the pyrimidine (B1678525) ring classically involves the diazotization of a corresponding 5-aminopyrimidine (B1217817) derivative, followed by a Sandmeyer-type reaction with a sulfur nucleophile. For instance, 4,5,6-triaminopyrimidine can be selectively diazotized at the 5-position and subsequently treated with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired 5-thiol.

Another classical strategy involves the halogenation of the pyrimidine ring at the 5-position, followed by nucleophilic aromatic substitution with a sulfur nucleophile. For example, a 4,6-diaminopyrimidine can be treated with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at the 5-position. The resulting 5-halo-4,6-diaminopyrimidine can then react with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to install the thiol group.

Contemporary Strategies for the Synthesis of 5-Pyrimidinethiol, 4,6-diamino-

Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for the synthesis of complex molecules like 5-Pyrimidinethiol, 4,6-diamino-. These strategies often involve the optimization of reaction conditions, the use of novel precursors, and the application of enabling technologies.

Optimization of Reaction Conditions and Precursor Utilization

The optimization of reaction conditions is crucial for improving the yield and purity of 5-Pyrimidinethiol, 4,6-diamino-. This includes the careful selection of solvents, bases, catalysts, and reaction temperatures. For instance, in the synthesis of diaminopyrimidines via palladium-catalyzed amination of dichloropyrimidines, the choice of phosphine (B1218219) ligand and the stoichiometry of the amine are critical to suppress the formation of by-products. researchgate.net

The use of alternative leaving groups to the traditional chlorides has also been explored. For example, 4,6-bis(tosylates) of 2-methyl-5-nitropyrimidine (B77518) have been shown to undergo nucleophilic aromatic substitution with amines, offering a less hazardous alternative to the corresponding dichlorides. nih.gov This approach allows for the sequential introduction of different amino groups, providing a pathway to unsymmetrical 4,6-diaminopyrimidines.

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of pyrimidine derivatives. nih.govresearchgate.netbohrium.comnih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to cleaner reactions with fewer side products. For instance, the synthesis of various pyrimidine analogues has been efficiently achieved through microwave-assisted multicomponent reactions. nih.govresearchgate.net

Synthesis of Analogs and Structurally Related Pyrimidinethiols

The synthesis of analogs of 5-Pyrimidinethiol, 4,6-diamino- is essential for structure-activity relationship studies in drug discovery. This involves the introduction of various substituents at different positions of the pyrimidine ring.

Introduction of Substituents for Structural Diversification

Substituents can be introduced on the amino groups or at other positions of the pyrimidine core. For example, N-substituted-4,6-diaminopyrimidines can be prepared by using substituted amines in the nucleophilic substitution of halopyrimidines. The synthesis of unsymmetrical 4,6-diaminopyrimidines can be achieved by the sequential reaction of a dihalopyrimidine with two different amines. nih.gov

The thiol group at the 5-position can be alkylated to produce a variety of 5-(alkylthio)pyrimidine derivatives. This is typically achieved by treating the 5-pyrimidinethiol with an alkyl halide in the presence of a base. This S-alkylation provides a straightforward method for introducing a wide range of lipophilic or functionalized side chains.

Preparation of Intermediates for 5-Pyrimidinethiol, 4,6-diamino- Synthesis

The efficient synthesis of the target compound relies on the availability of key intermediates. A crucial intermediate is a 4,6-diaminopyrimidine functionalized at the 5-position with a group that can be readily converted to a thiol.

Synthesis of 4,6-Diamino-5-halopyrimidines: The direct halogenation of 4,6-diaminopyrimidine provides a route to these important intermediates. For example, treatment with N-bromosuccinimide can yield 5-bromo-4,6-diaminopyrimidine. The synthesis of 2,4-diamino-5-bromo-6-substituted pyrimidines has been utilized as a precursor for Suzuki coupling reactions to introduce aryl groups at the 5-position, which could be adapted for the introduction of a thiol group. mdpi.com The synthesis of 2,4-diamino-6-chloropyrimidine is a key first step in the synthesis of more complex derivatives, starting from 2,4-diamino-6-hydroxypyrimidine (B22253) and phosphorus oxychloride. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | mdpi.com |

| 4,6-Diaminopyrimidine | N-Bromosuccinimide | 5-Bromo-4,6-diaminopyrimidine |

Synthesis of 4,6-Diamino-5-nitropyrimidines: Nitration of 4,6-diaminopyrimidine can provide 4,6-diamino-5-nitropyrimidine. The subsequent reduction of the nitro group to an amino group, followed by diazotization and reaction with a sulfur nucleophile, offers another pathway to the target thiol. The synthesis of 4,6-diamino-5-nitrosopyrimidines, which can be reduced to 4,5,6-triaminopyrimidines, is also a well-established route. researchgate.net

These intermediates serve as versatile building blocks, allowing for the introduction of the thiol functionality at a late stage in the synthetic sequence, thereby enabling the synthesis of a diverse range of analogs.

Reactivity Profiles and Mechanistic Investigations of 5 Pyrimidinethiol, 4,6 Diamino

Reactions Involving the Thiol Moiety of 5-Pyrimidinethiol, 4,6-diamino-

The sulfur-containing thiol group is a highly reactive center in the 4,6-diamino-5-pyrimidinethiol molecule. Its reactivity is dominated by the nucleophilic character of the sulfur atom, which readily engages in reactions with a variety of electrophiles.

The thiol group of aminopyrimidinethiols is readily S-alkylated by reacting with alkyl halides, forming thioethers. mdpi.com This reaction typically proceeds by first converting the thiol to its more nucleophilic thiolate salt using a base, followed by nucleophilic attack on the alkyl halide. mdpi.com For instance, the reaction of a related isomer, 4,6-diamino-2-mercaptopyrimidine, with n-heptyl chloride in the presence of sodium hydroxide (B78521) and methanol (B129727) yields the corresponding S-heptylated product. mdpi.com The formation of the S-alkylated product is favored over N-alkylation, a preference that can be explained by the Hard and Soft Acids and Bases (HSAB) principle, which classifies the soft sulfur atom as more likely to react with the soft alkyl halide electrophile. mdpi.com

Protein S-acylation, a common post-translational modification, involves the attachment of a fatty acid to a cysteine residue via a thioester linkage. nih.govnih.gov This biological process highlights the general reactivity of thiol groups toward acylating agents. In a synthetic context, the thiol moiety of 4,6-diamino-5-pyrimidinethiol is expected to react with acyl halides or anhydrides to form S-acylated derivatives (thioesters).

Table 1: Representative S-Alkylation Reaction

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bond through the coupling of two thiol molecules. This oxidative coupling is a crucial reaction in peptide and protein chemistry for forming structural disulfide bridges between cysteine residues. springernature.comresearchgate.net Various oxidizing agents can facilitate this transformation, including air, hydrogen peroxide, and iodine. The reaction proceeds via the formation of a thiolate anion, which can then react with another thiol molecule or undergo further oxidation to form the stable disulfide linkage. nih.gov

The process is generally reversible, with the disulfide bond being cleavable by reducing agents. The stability and formation of disulfide bonds can be influenced by factors such as pH and the presence of denaturants. nih.gov For example, classical chromogenic reagents like 5,5′-dithiobis-(2-nitrobenzoic) acid (DTNB or Ellman's reagent) react stoichiometrically with free thiols to form a mixed disulfide, a reaction that is central to quantifying thiol groups. nih.gov

The thiol group is a potent nucleophile and can participate in various condensation reactions, particularly addition-elimination pathways. For example, thiols readily react with (β-halo)vinyl sulfones, where the thiol acts as the nucleophile, adding to the double bond and subsequently displacing the halide to form a stable vinyl thioether. nih.gov This type of reactivity demonstrates the thiol's ability to engage in conjugate additions.

Furthermore, condensation reactions between aromatic nitriles and aminothiols can lead to the formation of macrocyclic structures that self-assemble into nanoparticles. nih.gov While this specific reaction involves both an amino and a thiol group, it underscores the potential for the thiol moiety to participate in complex cyclization and condensation processes.

Reactions of the Amino Moieties within 5-Pyrimidinethiol, 4,6-diamino-

The 4- and 6-position amino groups on the pyrimidine (B1678525) ring are also key sites for chemical modification, primarily acting as nucleophiles in substitution and condensation reactions.

The amino groups of 4,6-diamino-5-pyrimidinethiol can be acylated to form amides. This transformation is typically achieved by reaction with acylating agents such as acid chlorides or anhydrides. In molecules with multiple amino groups, achieving regioselectivity can be a challenge. However, enzymatic methods have been developed for the regioselective acylation of amino groups in pyrimidine derivatives, offering a high degree of control over the reaction outcome. nih.gov These strategies are valuable for synthesizing specific N-acylated products.

The primary amino groups readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The rate of this reaction is pH-dependent, with a maximum rate often observed in weakly acidic conditions where there is a sufficient concentration of the protonated carbonyl to be electrophilic, yet enough of the amine remains unprotonated to be nucleophilic. libretexts.org

These condensation reactions are fundamental in organic synthesis and have been applied to pyrimidine derivatives to create more complex heterocyclic systems. researchgate.net For example, the reaction of aminopyrimidines with aldehydes can be a key step in building precursors for larger N-heterocyclic structures. researchgate.net

Table 2: Products from Reactions of Amino Groups with Carbonyl Compounds

| Amino Reactant | Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Acid | Imine (Schiff Base) libretexts.org |

Cyclization and Annulation Reactions of 5-Pyrimidinethiol, 4,6-diamino-

The unique structural arrangement of 4,6-diamino-5-pyrimidinethiol, featuring a nucleophilic thiol group positioned between two amino groups on a pyrimidine ring, makes it a versatile precursor for the synthesis of various fused heterocyclic systems. Through cyclization and annulation reactions, the pyrimidine core can be extended to create more complex polycyclic structures. These transformations typically involve the reaction of the thiol and/or amino functionalities with appropriate bi-functional electrophiles, leading to the formation of new rings.

Formation of Fused Heterocyclic Systems (e.g., Purines, Pteridines, Phenothiazines)

The potential of 4,6-diamino-5-pyrimidinethiol to serve as a building block for diverse fused heterocycles is significant. However, the formation of specific ring systems is highly dependent on the reagent used and the inherent substitution pattern of the pyrimidine precursor.

Purines and Pteridines: The classical synthesis of purines and pteridines relies on pyrimidine precursors that possess vicinal diamines, specifically at the C4 and C5 positions. This arrangement allows for the annulation of the requisite imidazole (B134444) (for purines) or pyrazine (B50134) (for pteridines) ring. For instance, the well-established Isay reaction for pteridine (B1203161) synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. nih.gov

Given that the subject compound, 4,6-diamino-5-pyrimidinethiol, has its amino groups in a meta-relationship (C4 and C6), it is not suitably structured for conventional cyclization pathways to form purine (B94841) or pteridine rings. The absence of the 4,5-diamino moiety prevents the direct formation of the fused five- or six-membered nitrogen-containing rings characteristic of these systems.

Phenothiazines and Related Systems: In contrast, the synthesis of phenothiazine-like structures is a viable pathway. This class of compounds is formed by the annulation of a thiazine (B8601807) ring. Research on analogous compounds, such as 2,6-diamino-4-chloropyrimidine-5-thiol, has demonstrated that these precursors can undergo condensation reactions with quinone-like compounds to yield angular pyrimido-phenothiazine derivatives. researchgate.net This reaction involves the nucleophilic attack of the thiol and one of the amino groups onto the electrophilic centers of the quinone, followed by cyclization and dehydration to form the fused tricyclic system. The reaction of 4,6-diamino-5-pyrimidinethiol is expected to proceed similarly, yielding complex heterocyclic structures with potential biological activities.

Table 1: Examples of Phenothiazine-like System Formation from Analogous Pyrimidinethiols

| Pyrimidine Precursor | Reagent | Fused Product | Reference |

|---|---|---|---|

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 7-Chloro-5,8-quinolinequinone | Angular Azaphenothiazinone derivative | researchgate.net |

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 2-Aminothiophenol | Angular Azabenzophenothiazine derivative | researchgate.net |

Thieno[2,3-d]pyrimidines: A prominent and well-documented cyclization pathway for 4-amino-5-mercaptopyrimidines is the formation of thieno[2,3-d]pyrimidines. nih.govnih.govmdpi.com This reaction, often achieved by treating the pyrimidinethiol with α-halocarbonyl compounds, α-halonitriles, or other 1,2-dielectrophiles, proceeds via initial S-alkylation followed by intramolecular cyclization of the newly formed side chain with the adjacent C4-amino group. This sequence results in the fusion of a thiophene (B33073) ring across the C4 and C5 positions of the pyrimidine core, a reaction that is broadly applicable to this class of compounds. researchgate.net

Table 2: General Reaction for the Synthesis of Thieno[2,3-d]pyrimidines

| Pyrimidine Precursor | General Reagent (R-CO-CH₂-X) | Fused Product |

|---|---|---|

| 4,6-Diamino-5-pyrimidinethiol | α-Haloketone | 5,7-Diaminothieno[2,3-d]pyrimidine derivative |

Regioselectivity and Stereoselectivity in Ring-Forming Reactions

The concept of regioselectivity is crucial in the cyclization reactions of 4,6-diamino-5-pyrimidinethiol, as the molecule possesses multiple distinct nucleophilic sites that can participate in ring formation.

In the synthesis of phenothiazine-like systems from unsymmetrical reagents, the reaction can potentially yield two different regioisomers. The outcome depends on whether the C4-amino group or the C6-amino group participates in the cyclization with the C5-thiol group. The electronic environment and steric hindrance around each amino group, as influenced by the pyrimidine ring's nitrogen atoms, can direct the reaction toward one isomer over the other. Such reactions are often thermodynamically controlled, favoring the formation of the more stable product. nih.gov

For the formation of thieno[2,3-d]pyrimidines, the reaction is inherently regioselective. The fusion of the thiophene ring is directed by the fixed positions of the C4-amino and C5-thiol groups on the starting pyrimidine. This arrangement exclusively leads to the formation of the linear thieno[2,3-d]pyrimidine (B153573) scaffold, as opposed to other potential isomers.

Stereoselectivity is generally not a factor in these specific annulation reactions, as the formation of the fused aromatic rings does not typically create new chiral centers.

Computational and Theoretical Investigations of 5 Pyrimidinethiol, 4,6 Diamino

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical methods are fundamental to exploring the electronic makeup of 4,6-diamino-5-pyrimidinethiol. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. A key aspect of this analysis involves the examination of molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine (B1678525) derivatives, these orbitals are typically distributed across the π-system of the heterocyclic ring and its substituents. The amino and thiol groups, being electron-donating, significantly influence the energy and localization of the HOMO, while the electron-deficient pyrimidine ring affects the LUMO. researchgate.netnih.gov

| Property | Description | Predicted Significance for 4,6-diamino-5-pyrimidinethiol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The amino and thiol groups are expected to raise the HOMO energy, indicating a propensity to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The electron-deficient pyrimidine ring contributes to a lower LUMO energy, making the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A moderate gap is anticipated, balancing stability with potential reactivity for various chemical transformations. |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it ideal for studying complex molecules like 4,6-diamino-5-pyrimidinethiol. nih.govnih.gov DFT calculations are used to predict a molecule's reactivity through various descriptors derived from its electronic structure. nih.gov

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 4,6-diamino-5-pyrimidinethiol, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the amino groups and the sulfur atom of the thiol group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the amino groups, identifying them as potential hydrogen bond donors. researchgate.net

| Descriptor | Formula | Predicted Significance for 4,6-diamino-5-pyrimidinethiol |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; a larger value implies greater stability. researchgate.net |

| Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons; a powerful descriptor for electrophilic character. researchgate.net |

Tautomerism and Isomerism in Pyrimidinethiol Systems: A Theoretical Perspective

Pyrimidine derivatives containing a thiol group, such as 4,6-diamino-5-pyrimidinethiol, can exist in different tautomeric forms. The most significant equilibrium is the thiol-thione tautomerism, where a proton can migrate between the sulfur atom (thiol form) and a ring nitrogen atom (thione form). Computational studies are invaluable for investigating the relative stabilities of these tautomers and the energetic barriers that separate them. researchgate.netjocpr.com

Theoretical calculations have consistently shown that the relative stability of thiol and thione tautomers is highly dependent on their environment. researchgate.net In the gas phase or in non-polar solvents, the thiol form is generally predicted to be more stable. researchgate.net This preference is attributed to the aromatic character of the pyrimidine ring being better maintained in the thiol isomer.

However, in polar solvents like water or ethanol (B145695), the equilibrium often shifts to favor the thione form. researchgate.net The thione tautomer is typically more polar and possesses a larger dipole moment, allowing for stronger stabilizing interactions (such as hydrogen bonding) with polar solvent molecules. Computational models that incorporate solvent effects, like the Polarizable Continuum Model (PCM), are essential for accurately predicting these stability shifts. researchgate.net

| Tautomeric Form | Environment | Predicted Relative Stability | Rationale |

| Thiol Form | Gas Phase / Non-polar Solvent | More Stable | Preserves the aromaticity of the pyrimidine ring. scispace.com |

| Thione Form | Polar Solvent (e.g., water) | More Stable | Higher polarity leads to stronger, more stabilizing interactions with solvent molecules. researchgate.net |

Understanding the dynamics of tautomerism requires more than just knowing the relative stabilities of the isomers; it also involves mapping the pathway of the proton transfer reaction. Quantum chemical calculations can identify the transition state structure for the interconversion between the thiol and thione forms. The energy of this transition state relative to the tautomers defines the activation energy barrier for the reaction.

A high activation barrier suggests that the interconversion is slow, and the tautomers might be isolated under certain conditions. Conversely, a low barrier indicates a rapid and dynamic equilibrium. These calculations can also reveal the mechanism of the proton transfer, such as whether it occurs directly or is mediated by solvent molecules.

Molecular Dynamics Simulations for Understanding Interactions

While quantum chemical methods excel at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. youtube.com MD simulations provide a dynamic picture of how 4,6-diamino-5-pyrimidinethiol behaves in a biological or chemical system, such as in solution or interacting with a protein. rsc.orgnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. youtube.com This allows researchers to observe conformational changes, solvent organization, and intermolecular interactions like hydrogen bonds. For 4,6-diamino-5-pyrimidinethiol, MD simulations can reveal how its amino and thiol groups form hydrogen bonds with surrounding water molecules, influencing its solubility and stability. Furthermore, when studying its interaction with a biological target, MD can elucidate the key binding modes and the stability of the resulting complex over time. nih.gov

| Simulation Aspect | Information Gained | Relevance to 4,6-diamino-5-pyrimidinethiol |

| Solvation Shell Analysis | Organization and dynamics of solvent molecules around the solute. | Understanding solubility and the stabilizing effect of polar solvents on different tautomeric forms. |

| Hydrogen Bond Dynamics | The formation, breaking, and lifetime of hydrogen bonds. nih.gov | Identifying key interactions with solvent or biological receptors, mediated by the amino and thiol/thione groups. |

| Conformational Analysis | Exploration of different spatial arrangements of the molecule. | Determining the flexibility of the molecule and the preferred conformations in different environments. |

| Binding Free Energy | The thermodynamics of the molecule binding to a target (e.g., a protein). | Predicting the affinity and stability of the molecule within a biological binding site. |

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound 5-Pyrimidinethiol, 4,6-diamino- (9CI) to construct the detailed article as requested. The provided outline requires in-depth research findings on its use as a synthetic precursor, its role in supramolecular architectures, and its application in coordination chemistry.

The scientific literature and chemical databases predominantly feature studies on isomers and derivatives of this compound, most notably 4,6-diamino-2-pyrimidinethiol and 5,6-diaminopyrimidine-4-thiol (B1299611) . However, there is a lack of specific published research on the 5-thiol isomer that would allow for a thorough and accurate discussion within the strict confines of the requested outline.

Specifically:

5 Pyrimidinethiol, 4,6 Diamino As a Versatile Synthetic Precursor and Building Block

Application in Coordination Chemistry as a Ligand:While the coordination chemistry of other aminopyrimidinethiol isomers is documentednih.govresearchgate.netscispace.com, no studies were identified that describe the synthesis, characterization, coordination modes, or metal-ligand bonding of metal complexes featuring 5-Pyrimidinethiol, 4,6-diamino- as a ligand.

Due to the absence of specific research data for "5-Pyrimidinethiol, 4,6-diamino- (9CI)" in these areas, it is not possible to generate the requested scientifically accurate and detailed article while adhering to the strict constraints of the provided outline.

Incorporation into Polymeric Materials and Nanostructures

The unique molecular structure of 4,6-diamino-5-pyrimidinethiol, featuring a pyrimidine (B1678525) ring with two amine and one thiol functional groups, makes it a highly effective precursor for integration into more complex macromolecular and nanoscale architectures. nih.gov These functional groups provide multiple reactive sites for polymerization, coordination with metal ions, and surface functionalization of nanomaterials.

Coordination Polymers

One significant application of this compound is in the formation of coordination polymers (CPs), where it acts as an organic ligand linking metal centers. nih.govnih.govresearchgate.net A notable example involves the hydrothermal synthesis of a silver-based coordination polymer (Ag-CP). nih.gov In this process, 4,6-diamino-2-pyrimidinethiol coordinates with silver ions to form a stable, heterogeneous polymeric framework. nih.govresearchgate.net

The synthesis is typically carried out under elevated temperature and pressure, facilitating the formation of the extended polymer network. nih.govnih.gov Characterization of the resulting material confirms the successful incorporation of the pyrimidinethiol ligand into the polymer structure. For instance, thermogravimetric analysis (TGA) shows that the primary weight loss above 200 °C corresponds to the decomposition of the 4,6-diamino-2-pyrimidinethiol ligand, indicating its integration into the thermally stable framework. nih.govresearchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ligand | 4,6-diamino-2-pyrimidinethiol | nih.gov |

| Metal Salt | Silver Nitrate (AgNO₃) | nih.gov |

| Solvent | DMF/Water | nih.gov |

| Initial Stirring | 80 °C for 20 min | nih.gov |

| Autoclave Temperature | 160 °C | nih.gov |

| Autoclave Duration | 24 hours | nih.gov |

| Product Form | Black Powder | nih.gov |

Functionalization of Nanostructures

Beyond coordination polymers, 4,6-diamino-5-pyrimidinethiol is utilized in the fabrication and functionalization of nanostructures, particularly metallic nanoparticles. nih.gov The thiol group provides a strong anchor to the surface of noble metals like gold, while the diamino-pyrimidine head group imparts specific surface properties. This dual functionality allows it to act as a stabilizing and functionalizing agent in the synthesis of well-defined nanoparticles. nih.gov

A prominent example is the modification of gold nanoparticles (GNPs) with 4,6-diamino-2-pyrimidinethiol (DAPT), creating DAPT-GNPs (DGNPs). nih.gov Research has demonstrated that by carefully controlling the synthetic conditions, the size of these functionalized nanoparticles can be precisely tuned. nih.gov This size control is a critical aspect of nanoparticle synthesis, as particle dimensions are a key determinant of their physical and chemical characteristics. The ability to produce ultrasmall DGNPs (less than 2 nm) highlights the compound's role in directing the formation of discrete nanostructures. nih.gov

| Nanoparticle Designation | Typical Diameter | Reference |

|---|---|---|

| Large DGNPs (lDGNPs) | ~14 nm | nih.gov |

| Medium-sized DGNPs (mDGNPs) | 3-4 nm | nih.gov |

| Ultrasmall DGNPs (uDGNPs) | <2 nm | nih.gov |

Furthermore, the compound can be used to create more complex nanostructures, such as palladium-4,6-diamino-2-pyrimidinethiol complexes supported on mesoporous materials like SBA-15. researchgate.net This demonstrates its versatility in creating hybrid nanomaterials where it bridges a metal complex to a high-surface-area support. researchgate.net

Advanced Topics and Future Research Directions in 5 Pyrimidinethiol, 4,6 Diamino Chemistry

Challenges and Emerging Opportunities in Synthetic Methodologies

The synthesis of functionalized pyrimidinethiols, including 4,6-diamino-5-pyrimidinethiol and its related isomers, presents both persistent challenges and exciting opportunities for innovation. Key challenges often revolve around achieving regioselectivity, maximizing yields, and developing environmentally benign processes.

Traditional synthetic routes can be multistep and sometimes require harsh reaction conditions. However, emerging methodologies are addressing these issues. A significant opportunity lies in the development of novel catalytic systems. For instance, the use of palladium complexes supported on materials like SBA-15 has been explored for reactions involving pyrimidinethiol ligands, offering high efficiency, easy recovery, and reusability of the catalyst. researchgate.net Similarly, new protocols for creating coordination polymers, such as those with silver (Ag), are being developed under greener conditions, like using ethanol (B145695) as a solvent, which enhances the environmental profile of the synthesis. nih.gov

Another area of opportunity is the selective functionalization of the pyrimidine (B1678525) core. The presence of multiple reactive sites—two amino groups and a thiol group—requires precise control. S-alkylation of the thiol group is a common transformation, and research into selective and efficient methods for this reaction continues. mdpi.com The synthesis of complex derivatives often involves a multi-step approach, including chlorination, nucleophilic substitution, and cross-coupling reactions like the Suzuki reaction, to build diverse molecular architectures. mdpi.com Future work will likely focus on one-pot syntheses and flow chemistry to streamline these processes, reduce waste, and improve scalability.

| S-Alkylation | Selective reaction at the sulfur atom with alkyl halides. mdpi.com | Straightforward method for introducing alkyl chains. | Potential for N-alkylation side products, requires control. |

Exploration of Novel Reactivity Pathways and Transformations

The unique arrangement of functional groups in 4,6-diamino-5-pyrimidinethiol imparts a rich and versatile reactivity. The thiol group can exist in a tautomeric equilibrium with its thione form, influencing its reaction pathways. The amino groups and the pyrimidine ring itself also participate in a variety of transformations.

A key area of exploration is its role as a multidentate ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the amino groups, along with the sulfur atom of the thiol group, can effectively chelate metal ions. This has led to the development of novel metal-organic frameworks and coordination polymers with catalytic applications. nih.gov For example, a silver coordination polymer derived from a related diaminopyrimidinethiol has been shown to efficiently catalyze the Hantzsch synthesis of polyhydroquinolines. nih.gov

Furthermore, the compound serves as a platform for constructing more complex heterocyclic systems. The amino and thiol groups are nucleophilic centers that can react with various electrophiles, leading to ring-fusion reactions and the synthesis of novel scaffolds such as triazolopyrimidines or thiazolopyrimidines. mdpi.com Derivatives of the core 4,6-diaminopyrimidine (B116622) structure have been instrumental in the structure-based design of potent and selective enzyme inhibitors, such as inhibitors for Janus kinase 3 (JAK3), which are important in autoimmune diseases. nih.gov

Future research is expected to uncover new cycloaddition reactions, metal-catalyzed cross-coupling transformations involving the C-S bond, and novel condensation reactions to access previously unexplored chemical space. The modification of nanoparticles with these molecules is another promising avenue, as demonstrated by the functionalization of gold nanoparticles to tune their antibacterial properties. nih.gov

Frontiers in Computational Modeling for Pyrimidinethiol Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of pyrimidinethiol systems. Density Functional Theory (DFT) has become particularly valuable for elucidating electronic structure, reactivity, and non-covalent interactions.

Computational studies on related diaminopyrimidine derivatives have successfully predicted molecular geometries, which show close agreement with experimental data from X-ray crystallography. researchgate.net These models can also be used to analyze molecular stability through Natural Bond Orbital (NBO) analysis, which quantifies hyperconjugative interactions and charge delocalization. researchgate.net

Frontier Molecular Orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the chemical reactivity and kinetic stability of these molecules. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for predicting reactivity, with a smaller gap generally indicating higher reactivity. Molecular Electrostatic Potential (MEP) surfaces can be mapped to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com

Table 2: Applications of Computational Methods to Pyrimidine Systems

| Computational Method | Information Gained | Relevance to 4,6-diamino-5-pyrimidinethiol |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies. researchgate.net | Predicts stable conformations and reaction thermodynamics. |

| Natural Bond Orbital (NBO) | Analysis of charge transfer and intramolecular interactions. researchgate.net | Explains molecular stability arising from electron delocalization. |

| Frontier Molecular Orbitals (FMO) | HOMO-LUMO energies and distributions. researchgate.net | Predicts sites of reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. researchgate.netmdpi.com | Identifies nucleophilic (amino, thiol) and electrophilic sites. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes non-covalent interactions like hydrogen bonds. mdpi.com | Crucial for designing and understanding supramolecular assemblies. |

Future directions in this field involve the use of more sophisticated computational models to simulate reaction mechanisms, predict the outcomes of unknown transformations, and design molecules with tailored electronic and optical properties, such as for nonlinear optics (NLO). researchgate.net

Potential for Design of Next-Generation Molecular and Supramolecular Assemblies

The ability of 4,6-diamino-5-pyrimidinethiol to participate in multiple, specific non-covalent interactions makes it an excellent candidate for the bottom-up construction of complex molecular and supramolecular assemblies. The two amino groups and the ring nitrogens are potent hydrogen bond donors and acceptors, while the thiol group can coordinate to metals or participate in hydrogen bonding.

This capacity for self-assembly is fundamental to creating ordered structures with emergent properties. nih.gov Researchers are exploring the use of similar pyrimidine and purine-based molecules to form intricate supramolecular structures through hydrogen bonding and π-π stacking interactions. mdpi.com These interactions lead to the formation of well-defined patterns, or "supramolecular synthons," which can be programmed to build larger architectures like ribbons, sheets, or three-dimensional networks. mdpi.com

The coordination of the thiol group to metal ions is a powerful strategy for creating robust metallosupramolecular structures. These can range from discrete cages and helicates to infinite coordination polymers. nih.gov Such assemblies have potential applications in catalysis, gas storage, and as reaction vessels that can stabilize reactive intermediates. nih.gov Furthermore, the attachment of these molecules to nanoparticle surfaces, such as gold nanoparticles, creates functional hybrid materials where the properties of the nanoparticle can be precisely tuned by the organic ligand shell. nih.gov

Future research will likely focus on creating multi-component systems where 4,6-diamino-5-pyrimidinethiol is co-assembled with other molecules to form complex, functional architectures. mdpi.com The goal is to move beyond simple structures to design dynamic, responsive materials that can change their structure and function in response to external stimuli like light, pH, or the introduction of a specific guest molecule.

Q & A

Basic Research Questions

Synthesis and Characterization How is 5-Pyrimidinethiol,4,6-diamino- synthesized, and what methods validate its structural integrity? The compound is synthesized via cyclization of thiourea derivatives with α,β-unsaturated carbonyl precursors under acidic or basic conditions. Post-synthesis, purity is confirmed by GC (>98% purity) and melting point analysis (mp data from suppliers). Structural validation employs NMR (1H/13C) to identify thiol (-SH) and amino (-NH2) protons, alongside FT-IR for functional group confirmation (e.g., S-H stretch at ~2500 cm⁻¹) .

Safety and Handling Protocols What precautions are essential for safe laboratory handling of this compound? Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight, light-resistant containers. In case of skin contact, wash with 10% aqueous ethanol followed by soap and water. Degradation studies indicate instability under prolonged storage; monitor via HPLC for disulfide byproducts .

Analytical Purity Assessment Which techniques are recommended for routine purity analysis? Gas chromatography (GC) with flame ionization detection is standard for quantifying purity (>98%). Complementary methods include TLC (silica gel, ethyl acetate/hexane eluent) and UV-Vis spectroscopy (λmax ~270 nm in methanol) to detect impurities. For hydrated forms, Karl Fischer titration quantifies water content .

Solubility and Stability Profiling How can researchers determine optimal solubility and storage conditions? Perform solubility screens in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to oxygen or light, as the thiol group is prone to oxidation .

Advanced Research Questions

Nitrosation Reactivity and Substituent Effects Why do 4,6-diaminopyrimidines undergo nitrosation at the 5-position, while 2,4-isomers do not? Kinetic and DFT studies reveal that the 4,6-diamino configuration creates electron-rich regions at C5, facilitating electrophilic nitrosation. In contrast, steric hindrance and electronic deactivation in 2,4-isomers suppress reactivity. Experimental validation uses HNO2 under acidic conditions, with LC-MS to identify 5-nitroso derivatives .

Contradictions in Reactivity Data How should researchers resolve discrepancies in reported reaction outcomes for diaminopyrimidines? Systematically vary reaction parameters (pH, temperature, solvent) and employ control experiments with isotopically labeled substrates (e.g., 15N-amino groups). Cross-validate results using multiple analytical techniques (e.g., NMR, HRMS) to distinguish between kinetic vs. thermodynamic products .

Interaction with Biomolecular Targets What methodologies quantify binding interactions between this compound and DNA G-quadruplex structures? Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd ~10⁻⁵ M) and fluorescence titration (using SYBR Green I displacement) to assess selectivity. Molecular docking simulations (AutoDock Vina) model stacking interactions with terminal G-quartets .

Role in Supramolecular Chemistry How can the thiol and amino groups be exploited in coordination chemistry or self-assembly? The thiol acts as a ligand for transition metals (e.g., Au³⁺, Pt²⁺), forming stable complexes characterized by X-ray crystallography. Amino groups enable Schiff base formation with aldehydes, creating supramolecular frameworks analyzed via SEM and XRD .

Computational Modeling of Electronic Properties Which computational approaches predict the compound’s reactivity in heterocyclic transformations? Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental Hammett σ values to correlate substituent effects with reaction rates (e.g., nucleophilic aromatic substitution) .

Degradation Pathway Analysis What analytical strategies identify degradation products under oxidative conditions? Use LC-HRMS with positive/negative ionization modes to detect disulfide dimers (m/z ~320) and sulfonic acid derivatives. Accelerated stability studies (H2O2 exposure) coupled with kinetic modeling (Arrhenius plots) predict shelf-life under varying temperatures .

Methodological Notes

- Data Contradictions : Address conflicting reactivity reports by standardizing protocols (e.g., ICH guidelines for stability testing) .

- Advanced Instrumentation : For binding studies, combine SPR (surface plasmon resonance) with CD spectroscopy to correlate affinity with conformational changes .

- Synthetic Optimization : DOE (design of experiments) frameworks (e.g., Taguchi methods) optimize reaction yields while minimizing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.